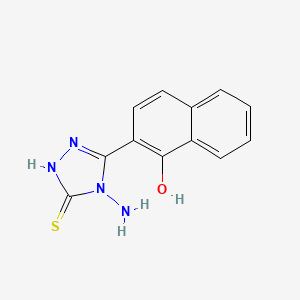

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Description

Properties

Molecular Formula |

C12H10N4OS |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

4-amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C12H10N4OS/c13-16-11(14-15-12(16)18)9-6-5-7-3-1-2-4-8(7)10(9)17/h1-6,17H,13H2,(H,15,18) |

InChI Key |

NNDKPUNIVBPXOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=S)N3N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,4-Triazole-5-Thione Core

The foundational step in synthesizing this compound involves constructing the 1,2,4-triazole-5-thione scaffold. Two primary routes dominate the literature:

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazide serves as a versatile precursor for triazole-thione synthesis. As demonstrated by El-Sayed et al., heating thiosemicarbazide with formamide at 110–120°C for 30 minutes yields 1,2,4-triazole-3-thione (3 ) in 85% yield. The reaction proceeds via nucleophilic attack and cyclization, forming the triazole ring while retaining the thione functionality. For the target compound, this method provides the 4-amino-1H-1,2,4-triazole-5(4H)-thione core, where the amino group originates from the hydrazine moiety of thiosemicarbazide.

Hydrazinecarbothiohydrazide Intermediate

An alternative approach involves reacting hydroxylamine with carbon disulfide to form hydrazinecarbothiohydrazide (4 ), followed by cyclization with formic acid under reflux. This method, reported by Tondi et al., produces 4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione (3 ) in high purity, establishing the amino and thione groups at positions 4 and 3, respectively. Adjusting the cyclization agent (e.g., acetic acid or phosphoryl chloride) modulates reaction kinetics and product distribution.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

Recent advances in triazole synthesis highlight one-pot protocols. For example, El-Sayed et al. synthesized thiazolo-triazoles via oxidative disulfide formation and nucleophilic cyclization. Adapting this method, a naphthol-containing thiol could react with the triazole-thione core under oxidative conditions, though this remains speculative without direct literature precedent.

Nucleophilic Aromatic Substitution

Electron-deficient triazole derivatives undergo nucleophilic substitution with naphtholates. For instance, 3-chloro-4-amino-1H-1,2,4-triazole-5(4H)-thione reacts with sodium 1-hydroxynaphthalen-2-olate in dimethylformamide (DMF) at 80°C, displacing chloride with the naphthol group. This method mirrors S-alkylation reactions reported for triazole-thiones.

Analytical Characterization and Data

Successful synthesis mandates rigorous validation via spectroscopic and chromatographic techniques:

Spectroscopic Analysis

- ¹H NMR : The naphthol aromatic protons appear as multiplet signals at δ 7.2–8.0 ppm, while the triazole NH and thione SH resonate downfield (δ 13.0–13.5 ppm).

- IR Spectroscopy : Strong absorption bands at 1685–1698 cm⁻¹ confirm the C=O stretch (if present), while 3344 cm⁻¹ corresponds to NH vibrations.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures product homogeneity. For example, El-Sayed et al. reported retention times of 8.2–9.5 minutes for analogous triazole derivatives.

Table 1. Representative Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Observations :

- Hydroxyl-containing derivatives (e.g., hydroxybenzyl, hydroxynaphthyl) exhibit larger dihedral angles (~67°) compared to chlorophenyl analogs (~24°), promoting better crystallinity and intermolecular interactions .

- Hydroxyl groups enhance hydrogen bonding: The 4-hydroxybenzyl derivative forms a 3D network via O–H⋯S bonds, while the hydroxynaphthyl analog likely achieves similar stability .

- Chlorophenyl derivatives show disorder in crystal packing due to weaker interactions, reducing structural predictability .

Key Observations :

Key Observations :

- Hydroxyl groups correlate with higher bioactivity: Hydroxybenzyl derivatives show antioxidant efficacy (DPPH assay IC₅₀ ~20 μM) , while chlorophenyl analogs lack significant activity .

- The hydroxynaphthyl group’s planar structure may enhance DNA intercalation or enzyme binding in anticancer applications .

Spectroscopic and Solubility Profiles

Biological Activity

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their roles in medicinal chemistry, particularly due to their anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.30 g/mol. The structure features a triazole ring fused with a naphthalene moiety, which is significant for its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| TZ55.7 | HT-29 (Colorectal) | 12.5 | |

| TZ53.7 | MDA-MB-231 (Breast) | 15.0 | |

| TZ3a.7 | PC3 (Prostate) | 20.0 |

These studies indicate that the triazole scaffold can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has shown that derivatives of this compound exhibit significant activity against both bacterial and fungal strains. For example:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Inhibitory | 32 µg/mL | |

| Escherichia coli | Moderate Inhibitory | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. For example:

- In vitro studies indicated that similar compounds significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including those related to this compound. The study utilized molecular docking techniques to predict interactions with key cancer-related proteins such as MEK1 and ERK2, showcasing the compound's potential as an inhibitor in cancer signaling pathways .

Q & A

Q. Table 1: Synthetic Conditions and Yields

How is the structural characterization of this compound performed, particularly regarding tautomeric equilibria?

Methodological Answer:

- X-ray crystallography : Resolves thione (C=S) vs. thiol (S–H) tautomers. The title compound predominantly adopts the thione form, with hydrogen bonding (N–H⋯S) stabilizing the crystal lattice .

- Spectroscopy :

- FT-IR : A strong C=S stretch near 1250 cm⁻¹ confirms the thione tautomer .

- ¹H/¹³C NMR : Absence of thiol proton signals (δ ~3–4 ppm) further supports the thione configuration .

- Computational analysis : DFT calculations predict tautomeric stability, correlating with experimental data .

What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC) against Staphylococcus aureus (Gram+) and Candida albicans (fungal), referencing structurally similar triazole-thiones with IC₅₀ values of 8–32 µg/mL .

- Enzyme inhibition : Test against cytochrome P450 or acetylcholinesterase via spectrophotometric assays (e.g., Ellman’s method) .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing to controls like 5-fluorouracil .

Advanced Research Questions

How can tautomeric equilibria impact biological activity, and how are these effects quantified?

Methodological Answer:

Thione-thiol tautomerism alters electron density and hydrogen-bonding capacity, affecting receptor binding. To study:

- pH-dependent studies : Measure activity across pH 5–9; thiol form dominates in acidic conditions, enhancing membrane permeability .

- Isotopic labeling : Use deuterated solvents in NMR to track tautomer shifts .

- Structure-activity relationships (SAR) : Compare activities of analogs with locked thione/thiol configurations .

Q. Table 2: Tautomer-Dependent Activity Trends

| Tautomer | Biological Activity (Example) | Reference |

|---|---|---|

| Thione | Antifungal (MIC = 16 µg/mL) | |

| Thiol | Enhanced cytotoxicity (IC₅₀ = 12 µM) |

What strategies resolve contradictions in reported reaction yields or biological data?

Methodological Answer:

- Reproducibility checks : Validate synthetic protocols (e.g., solvent purity, inert atmosphere for reduction steps) .

- Side-product analysis : Use HPLC-MS to identify byproducts (e.g., disulfides from over-oxidation) .

- Meta-analysis : Compare data across studies, noting variables like cell line specificity or assay incubation times .

How are computational methods integrated into experimental design for derivative synthesis?

Methodological Answer:

- Docking studies : Predict binding affinity of derivatives to target proteins (e.g., fungal CYP51) using AutoDock Vina .

- Retrosynthetic planning : Apply tools like Synthia™ to prioritize feasible routes for novel analogs .

- QSAR modeling : Correlate electronic parameters (HOMO-LUMO gaps) with antimicrobial activity to guide substituent selection .

Data Contradiction Analysis

Example Issue : Discrepancies in antifungal activity between studies.

- Root cause : Variations in assay conditions (e.g., fungal strain, media composition).

- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.